ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Description
Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their various biological activities .
Mode of Action
Pyrazolo[1,5-a]pyrimidines, in general, are known to interact with various biological targets due to their structural diversity .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, including this compound, are involved in various biochemical pathways due to their antimetabolite properties in purine biochemical reactions . They have been reported to exhibit a broad range of biological activities, including antitrypanosomal activity, antischistosomal activity, HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, KDR kinase inhibition, selective peripheral benzodiazepine receptor ligand activity, antimicrobial activity, and antianxiety activity .
Result of Action
Pyrazolo[1,5-a]pyrimidines, in general, have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the properties and stability of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Analysis
Biochemical Properties
Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate interacts with various enzymes, proteins, and other biomolecules. Pyrazolo[1,5-a]pyrimidines are known to exhibit a broad range of biological activities . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity . Other activities include HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , and KDR kinase inhibitors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
ethyl 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-25-20(24)18-13-21-23-15(3)17(14(2)22-19(18)23)12-8-11-16-9-6-5-7-10-16/h5-11,13H,4,12H2,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANCKMJGOISFBQ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)C/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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